molecular formula C12H25N3 B15349479 Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- CAS No. 68426-03-9

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-

Cat. No.: B15349479
CAS No.: 68426-03-9
M. Wt: 211.35 g/mol
InChI Key: KMSHUCQEMCGTFX-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: is a chemical compound with the molecular formula C12H25N3 . It is a nitrile compound that contains an amino group and a trimethylhexyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a reaction between 2,2,4-trimethyl-1,6-hexanediamine and propionitrile under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing the nitrile group to an amine.

  • Substitution: : Replacing the hydrogen atoms in the amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: : Various alkyl halides and strong bases can be used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Alkylated amines.

Scientific Research Applications

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the nitrile group can participate in reactions with nucleophiles. The exact mechanism depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: is unique due to its combination of functional groups and structural features. Similar compounds include:

  • N-ethyl-3-aminopropionitrile

  • N-methyl-3-aminopropionitrile

  • N-phenyl-3-aminopropionitrile

These compounds differ in their alkyl or aryl substituents, which can affect their reactivity and applications.

Properties

CAS No.

68426-03-9

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

3-[(6-amino-2,4,4-trimethylhexyl)amino]propanenitrile

InChI

InChI=1S/C12H25N3/c1-11(10-15-8-4-6-13)9-12(2,3)5-7-14/h11,15H,4-5,7-10,14H2,1-3H3

InChI Key

KMSHUCQEMCGTFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CCN)CNCCC#N

Origin of Product

United States

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